molecular formula C24H20N2O4 B3684453 N-(2-hydroxyphenyl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide

N-(2-hydroxyphenyl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide

Cat. No.: B3684453
M. Wt: 400.4 g/mol
InChI Key: BGGILFNHZDUPGN-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a dioxoisoindole core, and a trimethylphenyl substituent, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide typically involves multiple steps, including the formation of the isoindole core and the introduction of the hydroxyphenyl and trimethylphenyl groups. Common synthetic routes may include:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and appropriate amines.

    Introduction of the Hydroxyphenyl Group: This step may involve nucleophilic substitution reactions using 2-hydroxyphenyl derivatives.

    Addition of the Trimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The dioxoisoindole core can be reduced to form dihydro derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoindole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the dioxoisoindole core may interact with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide: Lacks the trimethylphenyl group.

    N-(2-hydroxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide: Contains a phenyl group instead of a trimethylphenyl group.

Uniqueness

N-(2-hydroxyphenyl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide is unique due to the presence of the trimethylphenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(2-hydroxyphenyl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-13-10-14(2)21(15(3)11-13)26-23(29)17-9-8-16(12-18(17)24(26)30)22(28)25-19-6-4-5-7-20(19)27/h4-12,27H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGILFNHZDUPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxyphenyl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide
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N-(2-hydroxyphenyl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide
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N-(2-hydroxyphenyl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide
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N-(2-hydroxyphenyl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide
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N-(2-hydroxyphenyl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide
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N-(2-hydroxyphenyl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide

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